molecular formula C23H25NO4 B2850964 3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid CAS No. 2445749-54-0

3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid

Cat. No.: B2850964
CAS No.: 2445749-54-0
M. Wt: 379.456
InChI Key: DRPYBDQKTVOADQ-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid is a synthetic compound primarily used in the field of chemistry and biochemistry. This complex molecule features a fluorenylmethoxycarbonyl group, which serves as a protective group for amino acids during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • First Step: Formation of the Fluorenylmethoxycarbonyl Group

    • Reagent: 9-Fluorenylmethanol, Phosgene

    • Condition: Basic medium such as pyridine

    • Reaction: 9-Fluorenylmethanol reacts with phosgene to form the fluorenylmethoxycarbonyl chloride.

  • Second Step: Coupling with Cyclopentylamine

    • Reagent: Cyclopentylamine

    • Condition: Basic medium and appropriate solvent like dichloromethane

    • Reaction: Fluorenylmethoxycarbonyl chloride reacts with cyclopentylamine to form fluorenylmethoxycarbonyl-cyclopentylamine.

  • Final Step: Addition of Propanoic Acid

    • Reagent: Propanoic acid, Dicyclohexylcarbodiimide

    • Condition: Acidic or neutral medium

    • Reaction: Fluorenylmethoxycarbonyl-cyclopentylamine reacts with propanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide to form the final compound.

Industrial Production Methods

For industrial-scale production, continuous flow reactors and automated synthesisers are often used. Reaction conditions are optimized for high yields, minimal impurities, and efficient purification processes such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can modify the aromatic ring or the propanoic acid side chain.

  • Reduction: : Commonly uses reducing agents such as lithium aluminum hydride. It may involve reduction of carbonyl groups.

  • Substitution: : Uses nucleophiles and electrophiles to introduce new functional groups on the aromatic ring or the cyclopentyl ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, Hydrogen peroxide

  • Reducing Agents: : Lithium aluminum hydride, Sodium borohydride

  • Solvents: : Dichloromethane, Acetonitrile, Methanol

Major Products

  • Oxidation Products: : Carboxylic acids, Ketones

  • Reduction Products: : Alcohols, Alkanes

  • Substitution Products: : Functionalized aromatic compounds

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing complex peptides and proteins. It is particularly valuable in solid-phase peptide synthesis.

  • Biology: : Facilitates the study of protein interactions and functions by allowing for the controlled modification of peptides.

  • Medicine: : Helps in the development of therapeutic peptides and small molecules that can target specific proteins in diseases.

  • Industry: : Used in the pharmaceutical industry for drug development and in the chemical industry for producing advanced materials.

Mechanism of Action

The compound's effects are primarily due to its ability to protect amino acids during peptide synthesis. The fluorenylmethoxycarbonyl group shields reactive sites on the amino acid, preventing unwanted side reactions. Upon completion of peptide assembly, this group can be removed under mild conditions, revealing the native amino acid.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid can be compared with other protective groups like:

    • tert-Butyloxycarbonyl (Boc): : Used for a similar purpose in peptide synthesis but less stable under acidic conditions.

    • Benzyl (Bn): : Provides robust protection but requires harsher conditions for removal.

Uniqueness

  • Stability: : Offers better stability during synthesis compared to Boc.

  • Ease of Removal: : Can be removed under milder conditions than Bn, making it more versatile in complex peptide synthesis.

Conclusion

This compound is an essential compound in the field of synthetic chemistry, offering unique advantages for peptide synthesis and enabling a wide range of applications in scientific research and industry. Its stability and ease of removal make it a preferred choice among chemists for complex synthesis projects.

Properties

IUPAC Name

3-[(1S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)12-10-15-9-11-16(13-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPYBDQKTVOADQ-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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